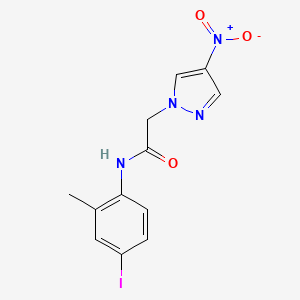
3-(acetylamino)-4-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Acetylamino)-4-methyl-N-phenylbenzamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 was first synthesized in the early 1990s and has since been extensively studied for its pharmacological properties.
Mécanisme D'action
AM404 acts as an inhibitor of the reuptake of the endocannabinoid anandamide. Anandamide is a naturally occurring neurotransmitter that is involved in the regulation of pain, mood, and appetite. By inhibiting the reuptake of anandamide, AM404 increases its concentration in the synaptic cleft, leading to the activation of the cannabinoid receptors CB1 and CB2. This activation results in the modulation of various physiological processes such as pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
AM404 has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. AM404 has also been shown to reduce the activation of microglia, which are cells involved in the immune response in the central nervous system. Additionally, AM404 has been shown to have analgesic effects by reducing the transmission of pain signals in the spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using AM404 in lab experiments is its specificity for the endocannabinoid system. This allows for the investigation of the role of the endocannabinoid system in various physiological processes. However, one limitation is the potential for off-target effects, as AM404 has been shown to interact with other receptors such as TRPV1 and GPR55.
Orientations Futures
There are several future directions for the research on AM404. One area of interest is the potential use of AM404 in the treatment of various neurological conditions such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the potential role of AM404 in the regulation of appetite and metabolism. Additionally, the development of more specific and potent inhibitors of the endocannabinoid system could lead to the development of more effective therapies for various conditions.
Conclusion:
In conclusion, AM404 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of AM404 involves the reaction of 4-methylaminophenol with acetic anhydride, followed by the reaction of the resulting product with N-phenylbenzamide. AM404 acts as an inhibitor of the reuptake of the endocannabinoid anandamide and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. AM404 has several advantages and limitations for lab experiments and has several future directions for research.
Méthodes De Synthèse
The synthesis of AM404 involves the reaction of 4-methylaminophenol with acetic anhydride, followed by the reaction of the resulting product with N-phenylbenzamide. The final product is obtained after purification through column chromatography. The purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
AM404 has been extensively researched for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. AM404 has been studied for its potential use in the treatment of various conditions such as neuropathic pain, migraine, and multiple sclerosis. It has also been shown to have potential in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
3-acetamido-4-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-9-13(10-15(11)17-12(2)19)16(20)18-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKGEKCYUFQQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-yl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5199213.png)

![4-[(4-chlorobenzoyl)(3-methylphenyl)amino]-1,1-dioxidotetrahydro-3-thienyl 4-chlorobenzoate](/img/structure/B5199227.png)
![1-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5199230.png)
![1-cyclohexyl-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5199232.png)
![N-{1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5199239.png)
![rel-(2R,3R)-3-[(4-fluorobenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5199242.png)




![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)
![N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5199302.png)
![N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide](/img/structure/B5199306.png)